

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Solubility

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Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B15553122

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Welcome to the technical support center for **1,2-Dioleoyl-sn-glycero-3-succinate (DGS)**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of DGS and to troubleshoot common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **1,2-Dioleoyl-sn-glycero-3-succinate (DGS)** and what are its common applications?

A1: **1,2-Dioleoyl-sn-glycero-3-succinate (DGS)** is an anionic, pH-responsive phospholipid.^[1] Its structure includes two oleoyl fatty acid chains attached to a glycerol backbone, with a succinate moiety in the sn-3 position. This succinate headgroup confers a negative charge and pH sensitivity to the lipid.^[1] DGS is frequently used in the preparation of liposomes and other lipid-based nanoparticles for drug and gene delivery.^[2]

Q2: In which solvents is DGS soluble?

A2: DGS is generally soluble in organic solvents such as chloroform, methanol, and ethanol.^[3] It is also soluble in mixtures of these solvents. For instance, a related compound, 18:1 DGS-NTA(Ni), is soluble in a chloroform:methanol:water (65:25:4) mixture at 5mg/mL.

Q3: How does pH affect the solubility of DGS in aqueous solutions?

A3: The succinate headgroup of DGS has two carboxylic acid groups, making its charge and, consequently, its aqueous solubility highly dependent on the pH of the solution. At pH values above the pKa of the succinate headgroup, the carboxylic acid groups will be deprotonated, resulting in a net negative charge. This charge increases the repulsion between DGS molecules, which can lead to improved solubility and stability in aqueous media. Conversely, at pH values below the pKa, the headgroup will be protonated and less charged, which can lead to increased hydrophobicity and a higher tendency for aggregation. The succinylation of proteins has been shown to increase their solubility by increasing the surface charge density.[2]

Q4: What is the recommended storage procedure for DGS and its solutions?

A4: DGS should be stored at -20°C in a light-protected environment.[3] If dissolved in an organic solvent, it is best to store the solution in a tightly sealed glass container under an inert gas (like argon or nitrogen) at -20°C to prevent solvent evaporation and lipid oxidation.

Troubleshooting Guides

Issue 1: DGS is not dissolving in an organic solvent.

- Potential Cause: The concentration of DGS may be too high for the chosen solvent, or the solvent may not be pure.
- Troubleshooting Steps:
 - Try reducing the concentration of DGS.
 - Use a fresh, high-purity solvent.
 - Consider using a solvent mixture, such as chloroform:methanol (2:1, v/v), which can enhance the solubility of some lipids.
 - Gentle warming and vortexing can aid dissolution. However, be cautious with temperature-sensitive lipids.

Issue 2: DGS precipitates out of an aqueous solution or forms aggregates.

- **Potential Cause:** The pH of the aqueous buffer may be too low, leading to protonation of the succinate headgroup and subsequent aggregation. High salt concentrations can also screen the electrostatic repulsions between the lipid headgroups, promoting aggregation.
- **Troubleshooting Steps:**
 - **Adjust the pH:** Ensure the pH of your aqueous buffer is above the pKa of the succinate headgroup to maintain a net negative charge.
 - **Lower Ionic Strength:** If possible, reduce the salt concentration of your buffer.
 - **Sonication:** Use a bath or probe sonicator to disperse aggregates. Perform sonication on ice to prevent overheating.
 - **Extrusion:** If preparing liposomes, extruding the lipid suspension through polycarbonate membranes can help to break down aggregates and form unilamellar vesicles of a defined size.

Data Presentation

Table 1: Qualitative and Estimated Quantitative Solubility of DGS and Related Lipids

Compound	Solvent	Solubility	Temperature
1,2-Dioleoyl-sn-glycero-3-succinate (DGS)	Chloroform	Soluble[3]	Not Specified
1,2-Dioleoyl-sn-glycero-3-succinate (DGS)	Methanol	Soluble[3]	Not Specified
1,2-Dioleoyl-sn-glycero-3-succinate (DGS)	Ethanol	Soluble[3]	Not Specified
18:1 DGS-NTA (ammonium salt)	Chloroform	5 mg/mL[4]	Not Specified
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)	Chloroform	3.3 mg/mL	Not Specified
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)	Ethanol	Insoluble	Not Specified
1,2-Dioleoyl-sn-glycero-3-PG (sodium salt)	Chloroform	2 mg/mL[5]	Not Specified

Experimental Protocols

Protocol 1: Preparation of DGS Liposomes using the Thin-Film Hydration Method

This protocol describes a common method for preparing liposomes incorporating DGS.

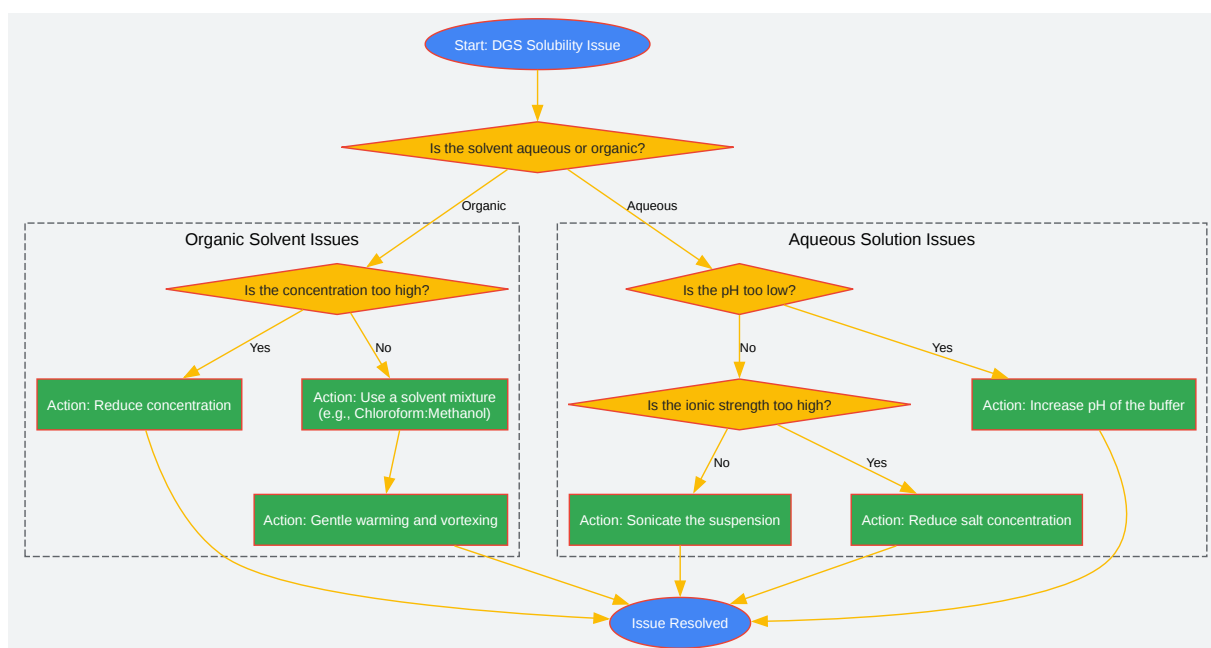
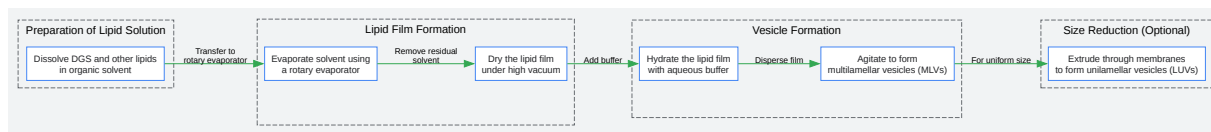
Materials:

- **1,2-Dioleoyl-sn-glycero-3-succinate (DGS)**
- Other lipids as required for the formulation (e.g., a neutral helper lipid like DOPC)
- Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)
- Aqueous buffer of desired pH and composition
- Rotary evaporator
- Round-bottom flask
- Extruder and polycarbonate membranes (optional)

Procedure:

- **Dissolve Lipids:** Dissolve DGS and any other lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling or vortexing.
- **Create Lipid Film:** Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The rotation of the flask will create a thin, uniform lipid film on the inner surface.
- **Dry the Film:** To ensure all residual solvent is removed, place the flask under high vacuum for at least 1-2 hours.
- **Hydrate the Film:** Add the pre-warmed aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (T_c) of the lipid with the highest T_c in the mixture.
- **Vesicle Formation:** Agitate the flask by hand-vortexing or using a bath sonicator to disperse the lipid film from the walls of the flask. This will result in the formation of multilamellar vesicles (MLVs).
- **Size Reduction (Optional):** To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the T_c of the lipids.

Mandatory Visualizations



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